Caprylyltrimethylammonium chloride

Description

The exact mass of the compound Octyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

trimethyl(octyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZSPJRLCJSOED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-38-8 (Parent) | |

| Record name | Caprylyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905939 | |

| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-86-8 | |

| Record name | Caprylyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyl-1-octanamonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

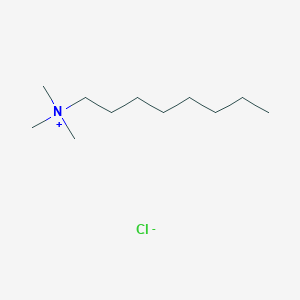

Caprylyltrimethylammonium chloride chemical structure and properties

An In-depth Technical Guide to Caprylyltrimethylammonium Chloride

Introduction

This compound, also known as octyltrimethylammonium chloride, is a quaternary ammonium compound (QAC) that functions as a cationic surfactant. It consists of a central positively charged nitrogen atom covalently bonded to three methyl groups and an eight-carbon alkyl chain (the caprylyl or octyl group). This amphiphilic structure, featuring a hydrophilic quaternary ammonium "head" and a hydrophobic hydrocarbon "tail," underpins its utility in a variety of scientific and industrial applications.

For researchers and professionals in drug development, this compound is of interest due to its properties as an antimicrobial agent, a permeation enhancer, and a component in formulation chemistry. Its ability to interact with and disrupt biological membranes is central to its mechanism of action and its potential applications. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthesis, mechanisms of action, and relevant experimental protocols.

Chemical Structure and Identification

The molecular structure of this compound is defined by its quaternary ammonium cation and a chloride anion.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | trimethyl(octyl)azanium chloride[1] |

| Synonyms | Octyltrimethylammonium chloride, N,N,N-Trimethyloctan-1-aminium chloride[1] |

| CAS Number | 10108-86-8[1] |

| Molecular Formula | C₁₁H₂₆ClN[1] |

| Molecular Weight | 207.78 g/mol [1] |

| InChI | InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1[1] |

| InChIKey | UYRVASWJNOAPQD-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(C)C.[Cl-] |

Physicochemical and Toxicological Properties

The physical and chemical characteristics of this compound dictate its behavior in various systems. Its safety profile is a critical consideration for its application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Description | Hygroscopic solid or liquid | [2] |

| Solubility | Water soluble | [2] |

| Stability | Stable under normal conditions; hygroscopic | [2] |

| Incompatibilities | Strong oxidizing agents, bases | [2] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride gas |[2] |

Table 3: Toxicological Data for Homologous Quaternary Ammonium Compounds

| Hazard Identification | Description | Source |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. (Category 4) | [2] |

| Skin Irritation | Causes skin irritation. (Category 2) | [2] |

| Eye Irritation | Causes serious eye irritation. (Category 2) | [2] |

| Aquatic Toxicity | Very toxic to aquatic life. |

| Germ Cell Mutagenicity | Negative (Ames test for dodecyltrimethylammonium chloride) | |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be reliably inferred from the analysis of homologous alkyltrimethylammonium salts.[3]

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ -CH₂- | ~0.89 | Triplet | 3H |

| -(CH₂ )₅- | ~1.2-1.4 | Multiplet | 10H |

| -CH₂ -CH₂-N⁺- | ~1.7 | Multiplet | 2H |

| -CH₂-CH₂ -N⁺- | ~3.3 | Multiplet | 2H |

| (CH₃ )₃-N⁺- | ~3.4 | Singlet | 9H |

Note: Data is inferred from spectra of homologous compounds.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (ppm, CDCl₃) |

|---|---|

| C H₃-CH₂- | ~14.2 |

| -(C H₂)₅- | ~22.8, 26.5, 29.2, 29.3, 31.8 |

| -C H₂-CH₂-N⁺- | ~23.1 |

| -CH₂-C H₂-N⁺- | ~67.0 |

| (C H₃)₃-N⁺- | ~53.3 |

Note: Data is inferred from spectra of homologous compounds.

Table 6: Predicted Mass Spectrometry and IR Data

| Technique | Expected Value/Features |

|---|---|

| Mass Spec. (ESI+) | m/z ~172.22 (M⁺), corresponding to the [C₁₁H₂₆N]⁺ cation. |

| Infrared (IR) | ~2955, 2925, 2855 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~965, 910 cm⁻¹ (C-N⁺ stretch) |

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: Spectroscopic Characterization

This section outlines a general methodology for the spectroscopic analysis of this compound.

Caption: Workflow for structural elucidation of this compound.

-

Sample Preparation (NMR): Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a 5 mm NMR tube.[3]

-

¹H NMR Spectroscopy: Acquire the proton spectrum using a standard single-pulse sequence. Calibrate the chemical shift to the residual solvent peak.

-

¹³C NMR Spectroscopy: Acquire the carbon spectrum using a proton-decoupled pulse program. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[3]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode to detect the quaternary ammonium cation.[3]

-

FTIR Spectroscopy: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.

Synthesis Pathway

This compound is typically synthesized via a two-step process involving the formation of an octyl halide followed by quaternization with trimethylamine. A common laboratory-scale synthesis starts from n-octanol.

Caption: General two-step synthesis of this compound.

-

Step 1: Halogenation of n-Octanol: n-Octanol is converted to 1-chlorooctane (or another 1-halooctane). A common method involves reacting the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent.[4] This reaction typically requires heating and may use a catalyst like pyridine.

-

Step 2: Quaternization: The resulting 1-chlorooctane is reacted with trimethylamine in a polar solvent under pressure and heat. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the quaternary ammonium salt.[4]

Mechanism of Action and Applications

The primary applications of this compound in a research and pharmaceutical context stem from its surfactant properties and its interaction with biological membranes.

Antimicrobial Action

As a QAC, it possesses broad-spectrum antimicrobial activity. The mechanism is primarily driven by the disruption of the cell membrane's integrity.[5][6]

-

Adsorption and Binding: The positively charged cationic headgroup is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[7]

-

Membrane Disruption: The hydrophobic octyl tail penetrates and integrates into the hydrophobic lipid bilayer of the cell membrane.[7][8]

-

Loss of Integrity: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, nucleic acids), and ultimately, cell death.[6][9]

Caption: Mechanism of membrane disruption by this compound.

Applications in Drug Delivery

The membrane-disrupting properties of this compound are also being explored in drug delivery systems.

-

Permeation Enhancement: By transiently disrupting the lipid bilayers of epithelial tissues (like the skin or intestinal wall), it can enhance the penetration of co-administered therapeutic agents.[10]

-

Ionic Liquids: As a salt with a potentially low melting point, it fits within the class of ionic liquids, which are investigated as novel solvents and carriers for poorly soluble drugs.[11][12] Ionic liquids can improve drug solubility and stability.

-

Nanoparticle Formulation: It can act as a stabilizer or surface-modifying agent in the formulation of nanoparticles, providing a positive surface charge that can facilitate interaction with and uptake by negatively charged cells.

References

- 1. This compound | C11H26ClN | CID 24949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Caprylyltrimethylammonium Chloride for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyltrimethylammonium chloride, a quaternary ammonium salt with an eight-carbon alkyl chain, is a cationic surfactant with broad applications in research and pharmaceutical development, including its use as an antimicrobial agent and a component in drug delivery systems. The synthesis of high-purity this compound in a laboratory setting is essential for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the primary synthetic routes, detailed purification protocols, and analytical characterization of this compound. The information presented is intended to equip researchers with the necessary knowledge to produce this compound with a high degree of purity for laboratory applications.

Introduction

This compound, also known as octyltrimethylammonium chloride, belongs to the class of quaternary ammonium compounds (QACs). Its amphiphilic nature, consisting of a positively charged hydrophilic head group and a hydrophobic octyl tail, allows it to interact with cell membranes and other surfaces, leading to its diverse applications. In the laboratory, the purity of such compounds is paramount to ensure that observed biological or chemical effects are attributable to the compound of interest and not to impurities. This guide details two common and effective methods for the laboratory-scale synthesis of this compound, followed by robust purification and characterization procedures.

Synthesis of this compound

Two primary synthetic pathways are commonly employed for the preparation of this compound in a laboratory setting: a two-step synthesis commencing from 1-octanol, and a single-step quaternization of N,N-dimethyloctylamine.

Pathway A: Two-Step Synthesis from 1-Octanol

This pathway involves the initial conversion of 1-octanol to 1-chlorooctane, which is subsequently reacted with trimethylamine to yield the final product.

Step 1: Synthesis of 1-Chlorooctane from 1-Octanol

The conversion of 1-octanol to 1-chlorooctane can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice for laboratory-scale synthesis.[1]

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction, specifically the Menshutkin reaction, where the tertiary amine (trimethylamine) attacks the primary alkyl halide (1-chlorooctane).[2]

Pathway B: Quaternization of N,N-Dimethyloctylamine

This synthetic route involves the direct reaction of the tertiary amine, N,N-dimethyloctylamine, with a methylating agent, typically methyl chloride or methyl iodide.

This method is more direct if the starting tertiary amine is readily available. The reaction proceeds via an SN2 mechanism.[3]

Experimental Protocols

Pathway A: Two-Step Synthesis

Step 1: Synthesis of 1-Chlorooctane

-

Materials: 1-octanol, thionyl chloride (SOCl₂), pyridine (optional, as a catalyst and acid scavenger), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-octanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred alcohol. Pyridine (0.1 equivalents) can be added prior to the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, cautiously pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-chlorooctane.

-

The crude product can be purified by distillation.

-

Step 2: Synthesis of this compound

-

Materials: 1-chlorooctane, trimethylamine (gas or solution in a suitable solvent like ethanol or acetonitrile), a pressure-rated reaction vessel (if using gaseous trimethylamine), anhydrous diethyl ether.

-

Procedure:

-

Place 1-chlorooctane in a suitable solvent (e.g., acetonitrile or ethanol) in a pressure-rated vessel.

-

Introduce a molar excess (typically 1.5-2 equivalents) of trimethylamine. If using gaseous trimethylamine, it can be bubbled through the solution, and the vessel sealed.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours (e.g., 6-12 hours).[4] The reaction progress can be monitored by the disappearance of the 1-chlorooctane spot on TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product, which is a salt, will likely precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove unreacted starting materials and by-products.[4]

-

Dry the product under vacuum.

-

Pathway B: Quaternization of N,N-Dimethyloctylamine

-

Materials: N,N-dimethyloctylamine, methyl chloride (gas) or methyl iodide, a suitable solvent (e.g., acetonitrile, ethanol), a pressure-rated reaction vessel, anhydrous diethyl ether.

-

Procedure:

-

Dissolve N,N-dimethyloctylamine in a suitable solvent in a pressure-rated vessel.

-

Introduce a slight molar excess (e.g., 1.1 equivalents) of the methylating agent. If using methyl chloride gas, bubble it through the solution and seal the vessel. If using methyl iodide, it can be added dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.[5] The reaction progress can be monitored by TLC.

-

Upon completion, the product will likely precipitate. If not, the volume of the solvent can be reduced, or a non-polar solvent like diethyl ether can be added to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum.

-

Purification

High purity is crucial for the intended applications of this compound. Recrystallization is the most effective method for purifying the crude product.[6]

Recrystallization Protocol

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quaternary ammonium salts like this compound, suitable solvent systems often include mixtures of a polar solvent (to dissolve the salt) and a less polar solvent (to induce precipitation upon cooling). Common choices include:

-

Ethanol/diethyl ether

-

Methanol/diethyl ether

-

Isopropanol/acetone

-

Acetonitrile/diethyl ether

-

-

Procedure:

-

Place the crude, dried this compound in a flask.

-

Add a minimal amount of the hot polar solvent (e.g., ethanol) to just dissolve the solid.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

-

If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

If a solvent mixture is used, dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the less polar solvent until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent like diethyl ether.

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. Data for the C12 analogue (dodecyltrimethylammonium chloride) is included for comparison where specific C8 data is limited in the literature, as the reaction principles are analogous.

Table 1: Synthesis of 1-Chlorooctane from 1-Octanol

| Parameter | Value | Reference |

| Reactant Ratio (1-Octanol:SOCl₂) | 1 : 1.2 | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 1 - 2 hours | [1] |

| Yield (for 1-chlorodecane) | ~74% | [7] |

| Purity | >98% (after distillation) | [8] |

Table 2: Synthesis of this compound

| Parameter | Pathway A (from 1-chlorooctane) | Pathway B (from N,N-dimethyloctylamine) | Reference |

| Reactant Ratio | 1-chlorooctane : N(CH₃)₃ (1 : 1.5-2) | N,N-dimethyloctylamine : CH₃I (1 : 1.1) | [4],[3] |

| Solvent | Acetonitrile or Ethanol | Acetonitrile or Ethanol | [4],[3] |

| Reaction Temperature | 60 - 80 °C | Room Temperature or 40 - 60 °C | [4],[3] |

| Reaction Time | 6 - 12 hours | 12 - 24 hours | [4],[3] |

| Yield (for C12 analogue) | ~94% | Not specified | [4] |

| Purity (after washing) | >99% (for C12 analogue) | Not specified | [4] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the octyl chain and the trimethylammonium head group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Protons/Carbons | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | CH₃-(CH₂)₅- | ~0.88 | t |

| -(CH₂)₅-CH₂-CH₂-N⁺- | ~1.2-1.4 | m | |

| -CH₂-CH₂-N⁺- | ~1.7 | m | |

| -CH₂-N⁺- | ~3.2 | m | |

| (CH₃)₃-N⁺- | ~3.1 | s | |

| ¹³C NMR | CH₃-(CH₂)₆- | ~14.0 | |

| -(CH₂)n- (bulk methylene) | ~22-32 | ||

| -CH₂-N⁺- | ~67.0 | ||

| (CH₃)₃-N⁺- | ~53.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent used (e.g., D₂O, CDCl₃). Data is inferred from spectra of homologous compounds.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2950 - 2850 | C-H stretching (alkyl chain) |

| 1480 - 1460 | C-H bending (CH₂ and CH₃) |

| ~970 and ~910 | C-N⁺ stretching (quaternary ammonium) |

Conclusion

This technical guide has outlined two reliable and accessible laboratory-scale methods for the synthesis of this compound. Detailed experimental protocols for both the two-step synthesis from 1-octanol and the one-step quaternization of N,N-dimethyloctylamine have been provided. Furthermore, a comprehensive purification procedure based on recrystallization has been detailed to ensure the high purity required for research and pharmaceutical applications. The guide also provides expected analytical data from NMR and FTIR spectroscopy to aid in the characterization of the final product. By following these protocols, researchers can confidently synthesize and purify this compound for their specific laboratory needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]

- 9. Octyltrimethylammonium chloride(10108-86-8) 1H NMR spectrum [chemicalbook.com]

Unveiling the Molecular Assault: A Technical Guide to the Mechanism of Action of Caprylyltrimethylammonium Chloride on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprylyltrimethylammonium chloride (CTAC), a quaternary ammonium compound (QAC), exhibits potent antimicrobial activity through a primary mechanism of catastrophic bacterial cell membrane disruption. This technical guide delineates the multifaceted molecular interactions and subsequent physiological consequences of CTAC exposure on bacteria. The core mechanism involves an initial electrostatic attraction to the negatively charged bacterial surface, followed by the insertion of its hydrophobic alkyl chain into the lipid bilayer. This intrusion compromises membrane integrity, leading to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Evidence also suggests the induction of oxidative stress as a secondary bactericidal pathway. This document provides a comprehensive overview of the mechanism, quantitative efficacy data, detailed experimental protocols for investigation, and visual representations of the key processes to facilitate a deeper understanding for researchers in antimicrobial drug development.

Core Mechanism of Action

The bactericidal action of this compound is a rapid, concentration-dependent process primarily targeting the structural and functional integrity of the bacterial cell membrane. The mechanism can be dissected into the following key stages:

-

Electrostatic Interaction and Accumulation: The positively charged quaternary ammonium headgroup of CTAC is electrostatically attracted to the net negative charge of the bacterial cell surface, which is rich in anionic components such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding facilitates the accumulation of CTAC molecules on the membrane surface.

-

Hydrophobic Insertion and Membrane Perturbation: Following electrostatic binding, the hydrophobic octyl (caprylyl) tail of CTAC inserts into the hydrophobic core of the phospholipid bilayer. This insertion disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and creating localized disorganization.

-

Membrane Permeabilization and Leakage: The progressive insertion of CTAC molecules leads to a critical loss of membrane integrity. This results in the formation of transient pores or defects in the membrane, rendering it permeable to ions and small molecules. Consequently, there is a rapid efflux of essential intracellular components, including potassium ions (K+), protons (H+), inorganic phosphate, nucleotides (such as ATP), and amino acids.

-

Dissipation of Membrane Potential: The uncontrolled leakage of ions across the compromised membrane leads to the dissipation of the proton motive force and the collapse of the transmembrane potential. This depolarization disrupts vital cellular processes that are dependent on membrane energy, such as ATP synthesis, nutrient transport, and motility.

-

Induction of Oxidative Stress: Evidence suggests that some QACs, including the related cetyltrimethylammonium chloride (CTAC), can induce the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) within the bacterial cell. This oxidative stress can damage DNA, proteins, and lipids, contributing to the overall bactericidal effect.

-

Cell Lysis and Death: The culmination of membrane damage, leakage of cellular contents, metabolic inactivation, and oxidative stress leads to irreversible damage and ultimately results in bacterial cell lysis and death.

Quantitative Efficacy Data

The antimicrobial efficacy of this compound and its structurally similar homolog, Octyltrimethylammonium chloride, is quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | Compound | MIC (µg/mL) | Gram Stain | Reference |

| Lactobacillus fermentum | - | Cetyltrimethylammonium chloride (CTAC) | 3.12 - 6.25 | Gram-positive | [1] |

| Saccharomyces cerevisiae | - | Cetyltrimethylammonium chloride (CTAC) | 6.25 - 12.5 | N/A (Yeast) | [1] |

| Staphylococcus aureus | ATCC 25923 | Octyltrimethylammonium Chloride | Not Specified | Gram-positive | |

| Escherichia coli | ATCC 25922 | Octyltrimethylammonium Chloride | Not Specified | Gram-negative | |

| Pseudomonas aeruginosa | ATCC 27853 | Octyltrimethylammonium Chloride | Not Specified | Gram-negative |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of CTAC.

Materials:

-

This compound (CTAC) stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD₆₀₀) of ~0.5).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of CTAC:

-

In a 96-well plate, perform two-fold serial dilutions of the CTAC stock solution in CAMHB to obtain a range of concentrations.

-

Include a positive control well (bacteria in CAMHB without CTAC) and a negative control well (CAMHB only).

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the CTAC dilutions and the positive control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Assessment of Bacterial Membrane Potential

This protocol uses the fluorescent dye DiBAC₄(3) to measure changes in bacterial membrane potential upon exposure to CTAC. Depolarization of the membrane leads to an influx of the dye and an increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound (CTAC)

-

DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare Bacterial Suspension:

-

Harvest bacterial cells from a logarithmic phase culture by centrifugation.

-

Wash the cells twice with PBS and resuspend in PBS to a specific OD₆₀₀ (e.g., 0.2).

-

-

Dye Loading and CTAC Treatment:

-

Add DiBAC₄(3) to the bacterial suspension to a final concentration of 0.5-2 µM.

-

Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate.

-

Measure the baseline fluorescence.

-

Add various concentrations of CTAC to the bacterial suspension.

-

-

Fluorescence Measurement:

Evaluation of Bacterial Membrane Integrity

This protocol utilizes the fluorescent dye Propidium Iodide (PI) to assess the integrity of the bacterial cell membrane. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound (CTAC)

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Prepare Bacterial Suspension:

-

Harvest and wash bacterial cells as described in the membrane potential protocol. Resuspend in PBS.

-

-

Treatment and Staining:

-

Treat the bacterial suspension with various concentrations of CTAC for a defined period (e.g., 15-60 minutes).

-

Add PI to the suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

-

Analysis:

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 535 nm, emission at 617 nm).

-

Alternatively, visualize the stained cells using a fluorescence microscope or quantify the percentage of stained cells using a flow cytometer. An increase in red fluorescence indicates a loss of membrane integrity.[6][7]

-

Measurement of Intracellular ATP Leakage

This protocol employs a luciferase-based assay to quantify the release of ATP from bacteria, indicating membrane damage.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound (CTAC)

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

-

Centrifuge

Procedure:

-

Bacterial Treatment:

-

Treat a suspension of logarithmic phase bacteria with various concentrations of CTAC for different time intervals.

-

Include an untreated control.

-

-

Sample Preparation:

-

Centrifuge the bacterial suspensions to pellet the cells.

-

Carefully collect the supernatant, which contains any leaked extracellular ATP.

-

-

ATP Measurement:

Visualizing the Mechanism and Workflows

Signaling Pathway: Mechanism of Action of CTAC

Caption: The multifaceted mechanism of action of CTAC against bacterial cells.

Experimental Workflow: Assessing Membrane Integrity

Caption: A typical experimental workflow for evaluating bacterial membrane integrity.

Logical Relationship: CTAC-Induced Oxidative Stress Pathway

Caption: The proposed pathway of CTAC-induced oxidative stress in bacteria.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential use of 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. Real time imaging of live cell ATP leaking or release events by chemiluminescence microscopy (Thesis/Dissertation) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) Determination of Caprylyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the critical micelle concentration (CMC) for the cationic surfactant, caprylyltrimethylammonium chloride, also known as octyltrimethylammonium chloride. The CMC is a fundamental parameter that characterizes the self-assembly of surfactant molecules into micelles in a solution and is crucial for various applications in research, pharmaceuticals, and industry.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is influenced by several factors, including temperature and the presence of electrolytes. The following table summarizes experimentally determined CMC values under different conditions.

| Surfactant | Temperature (°C) | Solvent | Method | CMC (mM) | Reference |

| Octyltrimethylammonium chloride | 25 | Deionized Water | Thermodynamics | ~130 | De Lisi, R., et al. (1990)[1] |

| Benzylalkyl(C8)ammonium chloride | Not Specified | Deionized Water | Spectrofluorometry | 188 | Mulder, I., et al. (2018)[2] |

| Benzylalkyl(C8)ammonium chloride | Not Specified | 0.01 M CaCl₂ | Tensiometry | <3.7 | Mulder, I., et al. (2018)[2] |

| Octyltrimethylammonium bromide | 20 - 55 | Aqueous NaBr | Adiabatic Compressibility | Varies | Reante, D., et al. (2001) (Note: U-shaped temperature dependence) |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The underlying principle involves monitoring a physicochemical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates the onset of micelle formation.

Conductometry

Conductometry is a widely used method for determining the CMC of ionic surfactants. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Principle: Below the CMC, the surfactant exists as individual ions (monomers), and the equivalent conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the larger size of the micelles and the binding of counterions. This results in a different slope for the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of high-purity this compound in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of solutions with varying concentrations of the surfactant by diluting the stock solution. The concentration range should adequately span below and above the anticipated CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared surfactant solution at a constant temperature.

-

Ensure thermal equilibrium is reached before each measurement.

-

-

Data Analysis:

-

Plot the specific or molar conductivity against the surfactant concentration.

-

Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

-

Determine the intersection point of the two extrapolated linear fits. The concentration at this intersection point is the CMC.

-

Tensiometry

Surface tensiometry is a classic and reliable method for CMC determination. It measures the surface tension of the surfactant solution at different concentrations.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk of the solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

-

Solution Preparation: As described in the conductometry protocol.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a du Noüy ring or a Wilhelmy plate) to measure the surface tension of each prepared solution.

-

Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid contamination.

-

Maintain a constant temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp break. The concentration at this break point, determined by the intersection of the two linear portions of the curve, is the CMC.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.

Principle: A hydrophobic fluorescent probe, such as pyrene, has low solubility in water but readily partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone).

-

Prepare a series of surfactant solutions as described previously.

-

Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution at a constant temperature.

-

For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the polarity of the microenvironment.

-

-

Data Analysis:

-

Plot the fluorescence intensity or the I₁/I₃ ratio as a function of the surfactant concentration.

-

A sigmoidal curve is typically obtained. The inflection point of this curve, or the intersection of the tangents to the initial and final parts of the curve, corresponds to the CMC.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the CMC of this compound.

Caption: General experimental workflow for CMC determination.

Caption: Detailed workflow for the Conductometry method.

Caption: Detailed workflow for the Tensiometry method.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Caprylyltrimethylammonium Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Caprylyltrimethylammonium chloride, a short-chain quaternary ammonium compound. Due to a lack of extensive published data specifically for this C8-chain surfactant, this document leverages established chemical principles and data from related alkyltrimethylammonium salts to construct a scientifically grounded profile. This guide outlines the expected thermal behavior, primary degradation pathways, and detailed experimental protocols for verification.

Introduction to this compound and its Thermal Stability

This compound, systematically known as octyltrimethylammonium chloride, is a cationic surfactant with an eight-carbon alkyl chain. Its amphiphilic nature makes it useful in various applications, including as an antimicrobial agent, a phase transfer catalyst, and a component in formulation development.

The thermal stability of this compound is a critical parameter that influences its storage, handling, and application, particularly in processes involving heat, such as sterilization or manufacturing. Thermal degradation can lead to a loss of efficacy, the formation of undesirable byproducts, and a compromise in the safety and stability of the final formulation. The primary degradation route for quaternary ammonium salts is the Hofmann elimination reaction, which is highly dependent on temperature and the presence of a base.

Predicted Thermal Profile

A Safety Data Sheet for octyltrimethylammonium chloride indicates a melting point of approximately 217°C. It is anticipated that the onset of thermal decomposition will occur at a temperature above its melting point. Shorter alkyl chains in quaternary ammonium salts generally lead to slightly lower thermal stability compared to their longer-chain counterparts (e.g., cetyltrimethylammonium chloride, CTAC).

The following table summarizes the expected thermal events and the analytical techniques used to characterize them.

| Thermal Event | Expected Temperature Range (°C) | Analytical Technique | Information Provided |

| Melting | ~217 | DSC | Phase transition from solid to liquid, enthalpy of fusion. |

| Onset of Decomposition | > 220 | TGA | The temperature at which significant mass loss begins. |

| Major Decomposition Stage | 220 - 350 | TGA/DTG | Corresponds to the primary degradation pathway (Hofmann elimination). |

| Formation of Volatile Products | 220 - 350 | TGA-MS, Py-GC-MS | Identification of degradation products such as octene and trimethylamine. |

Degradation Profile: The Hofmann Elimination Pathway

The primary thermal degradation pathway for this compound is expected to be the Hofmann elimination .[1][2][3] This is a well-established reaction for quaternary ammonium hydroxides, and in the case of their halide salts, it can proceed at elevated temperatures, often facilitated by trace amounts of moisture or base acting as a proton acceptor.

The reaction involves the abstraction of a beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen) by a base, leading to the formation of an alkene and a tertiary amine. For this compound, the expected products are 1-octene and trimethylamine . Due to the steric hindrance of the bulky trimethylammonium group, the Hofmann rule predicts the formation of the least substituted alkene, which in this case is the terminal alkene, 1-octene.[1][2]

A competing, though generally less favored, degradation pathway at high temperatures is nucleophilic substitution by the chloride ion, which would yield 1-chlorooctane and trimethylamine.

Thermal Degradation Pathways of this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 500°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or solid-solid phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: A nitrogen purge (e.g., 20-50 mL/min) is typically used.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions. The peak onset temperature is typically reported as the melting point.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile degradation products.

Methodology:

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

-

TGA-MS Protocol: The TGA protocol described in section 4.1 is followed. The evolved gases from the TGA furnace are transferred via a heated transfer line to the mass spectrometer for real-time analysis of the degradation products as a function of temperature.

-

Py-GC-MS Protocol: A small amount of the sample is rapidly heated (pyrolyzed) in the pyrolysis unit to a specific temperature (e.g., 300°C). The resulting volatile fragments are then separated by the gas chromatograph and identified by the mass spectrometer. This provides a detailed "fingerprint" of the degradation products.

Experimental Workflow for Thermal Analysis.

Conclusion

The thermal stability of this compound is a pivotal characteristic for its application in pharmaceutical and chemical industries. While specific experimental data is limited, a robust understanding of its thermal profile can be inferred from the principles of physical organic chemistry and data from analogous compounds. It is predicted to melt around 217°C and subsequently decompose via Hofmann elimination to yield 1-octene and trimethylamine. For precise quantitative data, the experimental protocols for TGA, DSC, and EGA outlined in this guide are strongly recommended. This will ensure safe and effective use in thermally sensitive applications and provide critical data for formulation stability and regulatory submissions.

References

Spectroscopic characterization of Caprylyltrimethylammonium chloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Caprylyltrimethylammonium chloride, a quaternary ammonium compound with wide-ranging applications in pharmaceutical and other industries. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular structure and chemical properties.

Chemical Structure

This compound, also known as octyltrimethylammonium chloride, is a cationic surfactant. Its structure consists of a positively charged nitrogen atom bonded to three methyl groups and an eight-carbon alkyl chain (caprylyl group). The positive charge is balanced by a chloride anion.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylammonium headgroup and the octyl chain.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.47 | s | 9H | N⁺-(CH ₃)₃ |

| ~3.35 | t | 2H | N⁺-CH ₂-(CH₂)₆-CH₃ |

| ~1.70 | m | 2H | N⁺-CH₂-CH ₂-(CH₂)₅-CH₃ |

| ~1.30 | m | 10H | N⁺-(CH₂)₂-(CH ₂)₅-CH₃ |

| ~0.88 | t | 3H | N⁺-(CH₂)₇-CH ₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on established chemical shift ranges for similar quaternary ammonium compounds, the following assignments can be predicted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | N⁺-C H₂-(CH₂)₆-CH₃ |

| ~53.0 | N⁺-(C H₃)₃ |

| ~31.8 | N⁺-(CH₂)₆-C H₂-CH₃ |

| ~29.2 | N⁺-(CH₂)₃-C H₂-(CH₂)₃-CH₃ |

| ~29.1 | N⁺-(CH₂)₄-C H₂-(CH₂)₂-CH₃ |

| ~26.3 | N⁺-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~22.6 | N⁺-(CH₂)₅-C H₂-CH₂-CH₃ |

| ~14.1 | N⁺-(CH₂)₇-C H₃ |

Note: These are predicted chemical shifts. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2955 - 2920 | C-H stretch (asymmetric, CH₃ & CH₂) | Strong |

| 2870 - 2850 | C-H stretch (symmetric, CH₃ & CH₂) | Strong |

| ~1480 | C-H bend (asymmetric, N⁺-CH₃) | Medium |

| ~1465 | C-H bend (scissoring, CH₂) | Medium |

| ~970 & ~910 | C-N⁺ stretch (asymmetric & symmetric) | Medium |

| 850 - 550 | C-Cl stretch | Medium to Weak |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable mass spectrometry technique for analyzing quaternary ammonium salts as they are pre-charged. The resulting mass spectrum will show the molecular cation and characteristic fragment ions.

Expected Molecular Ion: The molecular formula of the cation is [C₁₁H₂₆N]⁺, with a calculated monoisotopic mass of approximately 172.206 m/z.

Fragmentation Pathway: Quaternary ammonium salts typically undergo fragmentation through pathways such as charge-remote fragmentation and Hofmann elimination. Common fragmentation patterns for this compound would involve the loss of neutral molecules from the alkyl chain or the loss of methyl groups from the ammonium head.

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Caption: General workflow for NMR analysis.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry Protocol (ESI-MS)

Caption: General workflow for ESI-MS analysis.

An In-Depth Technical Guide to the Interaction of Caprylyltrimethylammonium Chloride with Lipid Bilayers and Model Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyltrimethylammonium chloride (CTAC) is a quaternary ammonium surfactant with a medium-length alkyl chain, exhibiting properties that make it of interest in various biomedical and pharmaceutical applications. Its interaction with lipid bilayers is fundamental to understanding its biological activity, including its potential as a permeation enhancer or antimicrobial agent. This technical guide provides a comprehensive overview of the core principles and methodologies for studying the interaction of CTAC with model lipid membranes. While specific quantitative data for CTAC is not extensively available in the public domain, this guide furnishes detailed experimental protocols for Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and Fluorescence Spectroscopy, enabling researchers to generate and analyze this critical data. Furthermore, this document presents a conceptual framework for the interaction mechanism and provides templates for the systematic presentation of quantitative data.

Introduction

The interaction of surfactants with lipid bilayers is a complex process governed by hydrophobic and electrostatic forces. This compound (CTAC), a cationic surfactant, is expected to interact with the polar head groups of phospholipids via electrostatic attraction and insert its hydrophobic octyl chain into the nonpolar core of the bilayer. This interaction can lead to a range of effects, from altering membrane fluidity and permeability to causing complete membrane disruption and solubilization at higher concentrations. Understanding the thermodynamics and structural consequences of these interactions is crucial for developing safe and effective applications.

This guide will focus on the use of well-established biophysical techniques to characterize the interaction of CTAC with model lipid membranes, such as liposomes composed of dipalmitoylphosphatidylcholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Interaction Mechanism: A Conceptual Overview

The interaction of CTAC with a lipid bilayer can be conceptualized as a multi-step process, starting with the adsorption of CTAC monomers to the bilayer surface, followed by the insertion of its alkyl chain into the hydrophobic core. This process perturbs the lipid packing and can lead to changes in membrane properties. At concentrations above its critical micelle concentration (CMC), CTAC can induce the formation of mixed micelles, leading to the solubilization of the lipid bilayer.

Experimental Protocols

Preparation of Model Membranes (Liposomes)

The preparation of unilamellar vesicles (LUVs) is a critical first step for in-vitro studies of surfactant-membrane interactions. The thin-film hydration method followed by extrusion is a widely used and reliable technique.[1]

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid(s)

-

Chloroform and/or methanol

-

Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve the desired amount of lipid(s) in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the chosen buffer solution by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

For LUV preparation, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) at a temperature above the lipid's Tm.

-

The resulting LUV suspension should be stored at 4°C and used within a few days.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with the binding of a ligand (CTAC) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.

Experimental Setup:

-

Sample Cell: Lipid vesicle suspension (e.g., 1-5 mM lipid concentration).

-

Syringe: CTAC solution (concentration should be 10-20 times that of the lipid).

-

Temperature: Controlled, often set at 25°C or 37°C.

Protocol:

-

Prepare both the lipid vesicle suspension and the CTAC solution in the same, thoroughly degassed buffer to minimize heats of dilution.

-

Load the lipid suspension into the sample cell and the CTAC solution into the injection syringe.

-

Perform a series of small, sequential injections of the CTAC solution into the sample cell while monitoring the heat change.

-

A control experiment, titrating CTAC into buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the binding data.

-

The integrated heat data is plotted against the molar ratio of CTAC to lipid to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract thermodynamic parameters.

Data Presentation:

| Thermodynamic Parameter | Symbol | Unit | Description |

| Association Constant | Ka | M-1 | Strength of the binding interaction. |

| Stoichiometry | n | - | Number of CTAC molecules bound per lipid molecule. |

| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed upon binding. |

| Entropy Change | ΔS | cal/mol·K | Change in randomness of the system upon binding. |

| Gibbs Free Energy Change | ΔG | kcal/mol | Overall spontaneity of the binding process. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is particularly useful for studying the effect of a molecule like CTAC on the phase transition behavior of lipid bilayers.

Experimental Setup:

-

Sample Pans: Contain lipid vesicle suspension with and without CTAC at various concentrations.

-

Reference Pan: Contains the corresponding buffer.

-

Scan Rate: Typically 1-2°C/min.

Protocol:

-

Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid (e.g., DPPC) in buffer.

-

Prepare samples containing the lipid suspension and varying concentrations of CTAC.

-

Accurately load a known amount of the sample into a DSC pan and seal it. Load an equal volume of buffer into the reference pan.

-

Perform heating and cooling scans over a temperature range that encompasses the lipid's phase transition.

-

Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Data Presentation:

| CTAC Concentration (mol%) | Main Transition Temp. (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Pre-transition Temp. (Tp) (°C) |

| 0 (Pure DPPC) | Value | Value | Value |

| X | Value | Value | Value |

| Y | Value | Value | Value |

| Z | Value | Value | Value |

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to probe the microenvironment of the lipid bilayer and the binding of molecules. Fluorescence quenching and the use of environment-sensitive probes are common approaches.

3.4.1. Fluorescence Quenching Assay

This technique can be used to determine the partition coefficient of CTAC into the lipid bilayer by observing the quenching of a membrane-incorporated fluorescent probe.

Materials:

-

Fluorescent probe (e.g., Laurdan, Prodan, or a tryptophan-containing peptide)

-

CTAC as the quencher

-

Liposome suspension

-

Fluorometer

Protocol:

-

Prepare liposomes containing the fluorescent probe at a low concentration (to avoid self-quenching).

-

Measure the initial fluorescence intensity (F0) of the liposome suspension.

-

Add increasing concentrations of CTAC to the liposome suspension and measure the fluorescence intensity (F) after each addition.

-

Plot F0/F versus the concentration of CTAC.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which can then be related to the partition coefficient.

Data Presentation:

| CTAC Concentration (mM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | Value | 1 |

| X | Value | Value |

| Y | Value | Value |

| Z | Value | Value |

3.4.2. Environment-Sensitive Probes

Probes like Laurdan exhibit a shift in their emission spectrum depending on the polarity of their environment. This can be used to monitor changes in membrane hydration and fluidity upon CTAC interaction.

Protocol:

-

Prepare liposomes containing Laurdan.

-

Record the emission spectrum of the Laurdan-labeled liposomes.

-

Add CTAC and record the emission spectra at various concentrations.

-

Calculate the Generalized Polarization (GP) value from the emission intensities at two different wavelengths (e.g., 440 nm and 490 nm for Laurdan). A decrease in GP indicates an increase in membrane fluidity and hydration.

Data Presentation:

| CTAC Concentration (mM) | GP Value |

| 0 | Value |

| X | Value |

| Y | Value |

| Z | Value |

Conclusion

The interaction of this compound with lipid bilayers is a critical area of study for its application in drug delivery and as an antimicrobial agent. While specific quantitative thermodynamic and phase behavior data for CTAC is sparse in the literature, the experimental protocols detailed in this guide provide a robust framework for researchers to generate this vital information. Through the systematic application of Isothermal Titration Calorimetry, Differential Scanning Calorimetry, and Fluorescence Spectroscopy, a comprehensive understanding of the molecular interactions between CTAC and model membranes can be achieved. This knowledge is paramount for the rational design and optimization of CTAC-based formulations for biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of Caprylyltrimethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyltrimethylammonium chloride (CTAC), also known as octyltrimethylammonium chloride, is a quaternary ammonium compound (QAC) that finds application in various fields, including as a surfactant, antiseptic agent, and phase transfer catalyst. Its efficacy in these roles is often dictated by its interaction with the surrounding medium, making a thorough understanding of its solubility in different organic solvents a critical parameter for formulation development, reaction engineering, and product performance optimization. This technical guide provides a summary of the known solubility characteristics of CTAC and a detailed protocol for its quantitative determination.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar quaternary ammonium head group and a nonpolar octyl tail—and available safety data sheets, a qualitative solubility profile can be inferred. As a salt, its solubility is largely governed by the polarity of the solvent.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | High | The ionic nature of the quaternary ammonium chloride group allows for strong ion-dipole interactions with water molecules.[1][2][3] |

| Methanol | Soluble | The high polarity and hydrogen-bonding capability of methanol can effectively solvate the ionic head group.[4] | |

| Ethanol | Expected to be Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating ionic species. | |

| Polar Aprotic | Acetone | Expected to be Moderately to Sparingly Soluble | Acetone has a significant dipole moment but lacks hydrogen-bonding donor capability, which may limit its ability to solvate the chloride anion effectively. |

| Acetonitrile | Expected to be Moderately to Sparingly Soluble | Similar to acetone, acetonitrile is polar aprotic and may have limited solvating power for ionic compounds compared to protic solvents. | |

| Nonpolar Halogenated | Chloroform | Expected to be Sparingly Soluble | While having some polarity, chloroform is a poorer solvent for salts compared to highly polar solvents. |

| Nonpolar Aromatic | Toluene | Expected to be Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for ionic compounds like CTAC. |

| Nonpolar Aliphatic | Hexane | Expected to be Insoluble | The lack of polarity in hexane results in very weak interactions with the ionic head group of CTAC. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid solute in a liquid solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven for drying

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at equilibrium is crucial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a constant temperature.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid drawing in solid particles, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Determine the mass of the filtered saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100

-

Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / (Volume of aliquot in L)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Toxicological Profile of Caprylyltrimethylammonium Chloride for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated toxicological profile of Caprylyltrimethylammonium chloride (CTAC) based on the known effects of structurally similar quaternary ammonium compounds (QACs). Direct in vitro toxicological data for CTAC is limited in publicly available scientific literature. Therefore, this guide also serves as a recommended framework for a comprehensive in vitro testing strategy.

Executive Summary

This compound (CTAC), a quaternary ammonium compound with an eight-carbon alkyl chain, is utilized in various industrial and consumer applications for its surfactant properties. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This technical guide summarizes the expected in vitro toxicology of CTAC based on data from analogous short-chain QACs. The primary mechanism of toxicity for this class of compounds is the disruption of cell membrane integrity, which can lead to a cascade of cellular events, including cytotoxicity, induction of apoptosis, and skin and eye irritation. A comprehensive in vitro testing strategy is essential to definitively characterize the toxicological profile of CTAC. This guide outlines detailed experimental protocols for key assays and provides a framework for data interpretation.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Octyltrimethylammonium chloride, N,N,N-Trimethyloctan-1-aminium chloride |

| CAS Number | 10108-86-8 |

| Molecular Formula | C₁₁H₂₆ClN |

| Molecular Weight | 207.78 g/mol |

| Structure | A quaternary ammonium salt with a C8 alkyl chain. |

General Toxicological Profile of C8-C10 Quaternary Ammonium Compounds

Quaternary ammonium compounds are known for their membrane-disruptive properties, a key factor in their use as antimicrobials and, consequently, a primary driver of their toxicity to mammalian cells. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of integrity.[1][2] This disruption can induce a range of cellular responses, from reversible irritation to irreversible cell death via apoptosis or necrosis.[3][4] The length of the alkyl chain is a critical determinant of the cytotoxic potency of QACs, with toxicity generally increasing with chain length within a certain range.[5]

In Vitro Cytotoxicity Assessment